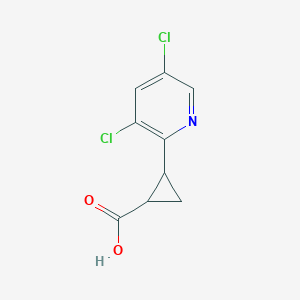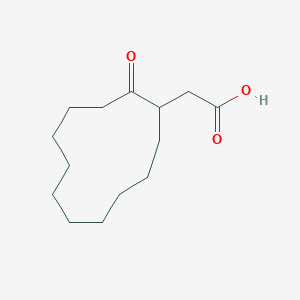
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes an acetamido group and a sulfamoyl group attached to a benzo[b]thiophene core, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide typically involves the introduction of the acetamido and sulfamoyl groups onto the benzo[b]thiophene core. One common method involves the acylation of 2-aminobenzo[b]thiophene with acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of the resulting compound with chlorosulfonic acid to introduce the sulfamoyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.
Substitution: The acetamido and sulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide involves its interaction with specific molecular targets in biological systems. The acetamido and sulfamoyl groups play a crucial role in its binding to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide can be compared with other benzo[b]thiophene derivatives, such as:
2-Aminobenzo[b]thiophene: Lacks the acetamido and sulfamoyl groups, resulting in different chemical and biological properties.
6-Acetamido-2-chlorobenzo[b]thiophene: Contains a chlorine atom instead of the sulfamoyl group, leading to different reactivity and applications.
6-Acetamido-2-hydroxybenzo[b]thiophene: Contains a hydroxyl group instead of the sulfamoyl group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
属性
分子式 |
C10H10N2O3S2 |
|---|---|
分子量 |
270.3 g/mol |
IUPAC 名称 |
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3S2/c1-6(13)12-8-3-2-7-4-10(17(11,14)15)16-9(7)5-8/h2-5H,1H3,(H,12,13)(H2,11,14,15) |
InChI 键 |
LQFZXWQIQHYQEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(S2)S(=O)(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Ethoxy(dimethyl)silyl]propane-1-thiol](/img/structure/B8618366.png)

![2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8618378.png)


![4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-(phenylamino)-](/img/structure/B8618410.png)
![3-Methyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B8618414.png)




